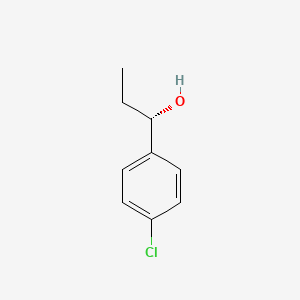

(S)-1-(4-chlorophenyl)propan-1-ol

Description

(S)-1-(4-Chlorophenyl)propan-1-ol (CAS: 73890-73-0) is a chiral secondary alcohol with the molecular formula C₉H₁₁ClO and a molar mass of 170.64 g/mol. Its structure features a 4-chlorophenyl group attached to a propan-1-ol backbone in the S-configuration . This enantiomeric specificity may influence its biological interactions, as chirality often affects binding affinity to enzymes or receptors. The compound is used in synthetic chemistry as an intermediate for pharmaceuticals or agrochemicals, though its direct biological activity remains less studied compared to structurally related halogenated compounds.

Properties

IUPAC Name |

(1S)-1-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAWBKBMGZKBNN-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-chlorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (S)-1-(4-chlorophenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(4-chlorophenyl)propan-1-ol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Further reduction can lead to the formation of alkanes.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: (S)-1-(4-chlorophenyl)propan-1-one or (S)-1-(4-chlorophenyl)propanoic acid.

Reduction: (S)-1-(4-chlorophenyl)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(4-chlorophenyl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (S)-1-(4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-1-(4-chlorophenyl)propan-1-ol with three categories of analogs: chlorinated alcohols , methyl-substituted alcohols , and halogenated chalcones .

Key Observations:

Chlorine vs. Bromine Substitution : Chalcone C4 (bromine at meta position) exhibits higher cytotoxicity (IC₅₀ = 22.41 ppm) than chlorinated analogs, likely due to bromine’s larger atomic radius enhancing hydrophobic interactions with cellular targets .

Functional Group Impact : The α,β-unsaturated ketone in chalcones (e.g., C2 and C4) confers potent anti-proliferative activity, whereas the alcohol group in (S)-1-(4-chlorophenyl)propan-1-ol may limit direct cytotoxicity but enhance solubility for drug delivery .

Substituent Position : Para-substituted chlorophenyl groups (as in the target compound) are common in bioactive molecules, but meta-substituted bromine in chalcone C4 improves potency, suggesting positional flexibility in halogen placement .

Biological Activity

(S)-1-(4-Chlorophenyl)propan-1-ol, a chiral compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, focusing on antimicrobial, cytotoxic, and other relevant activities.

Chemical Structure and Properties

(S)-1-(4-Chlorophenyl)propan-1-ol has the molecular formula C9H11ClO and is characterized by the presence of a chlorophenyl group attached to a propanol backbone. The chirality at the carbon atom adjacent to the hydroxyl group is significant for its biological activity.

Table 1: Basic Properties of (S)-1-(4-Chlorophenyl)propan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C9H11ClO |

| Molecular Weight | 172.64 g/mol |

| CAS Number | 83774-00-3 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of (S)-1-(4-Chlorophenyl)propan-1-ol and its derivatives. The introduction of chlorine in the phenyl ring appears to enhance the biological activity of compounds in this class.

Case Study: Antimicrobial Evaluation

A study assessed various derivatives of chlorophenyl alcohols, including (S)-1-(4-Chlorophenyl)propan-1-ol, against a range of bacterial strains. The results indicated that compounds with chlorine substituents exhibited improved antibacterial and antifungal activities compared to their non-chlorinated counterparts. Specifically, (S)-1-(4-Chlorophenyl)propan-1-ol demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of (S)-1-(4-Chlorophenyl)propan-1-ol have been investigated in various cancer cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.6 |

| K562 (Leukemia) | 20.3 |

| HeLa (Cervical) | 18.5 |

In a study involving MCF-7 breast cancer cells, (S)-1-(4-Chlorophenyl)propan-1-ol exhibited an IC50 value of 15.6 µM, indicating moderate cytotoxicity . This suggests potential as an antitumor agent, warranting further exploration into its mechanisms of action.

The mechanisms underlying the biological activities of (S)-1-(4-Chlorophenyl)propan-1-ol are not fully elucidated but may involve:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Membrane Disruption : Antimicrobial activity could be attributed to disruption of bacterial cell membranes.

Conclusion and Future Directions

(S)-1-(4-Chlorophenyl)propan-1-ol shows promising biological activities, particularly in antimicrobial and cytotoxic domains. Its structure-function relationship highlights the importance of substituents like chlorine in enhancing efficacy. Future research should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with target cells.

- In Vivo Studies : Evaluating the therapeutic potential through animal models.

The ongoing investigation into this compound may lead to valuable insights for developing new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.